molecular formula C21H21FN2O5S B2733662 Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902583-31-7

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2733662
CAS No.: 902583-31-7
M. Wt: 432.47
InChI Key: YUBGJLRDZKFCHN-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structural features, including a sulfonyl group, a fluoro-substituted phenyl ring, and a tetrahydropyrimidine core

Preparation Methods

The synthesis of Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often require the use of catalysts such as hydrochloric acid or other Lewis acids to facilitate the formation of the tetrahydropyrimidine core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the fluoro-substituted phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in therapeutic effects such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 6-[(4-fluoro-3-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with an ethyl ester and a sulfonyl methyl group. Its structural formula can be represented as follows:

C20H22FN2O5S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_2\text{O}_5\text{S}

This molecular structure suggests potential interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, notably:

  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyrimidines can inhibit tumor cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. The mechanism often involves induction of apoptosis and disruption of cellular metabolism .
  • Antimicrobial Properties : Compounds with similar sulfonyl and pyrimidine moieties have demonstrated significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, which are crucial in addressing resistant strains of bacteria .

Antitumor Efficacy

A study evaluated the cytotoxic effects of tetrahydropyrimidine derivatives on human breast adenocarcinoma cells. The results indicated that these compounds induce apoptosis through oxidative stress pathways. The IC50 values for effective compounds were in the nanomolar range, demonstrating their potency compared to standard chemotherapeutics like etoposide .

CompoundCell LineIC50 (nM)Mechanism of Action
Compound ABreast Cancer50Apoptosis via oxidative stress
Compound BGlioblastoma30Cell cycle arrest

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds. The synthesized derivatives were tested against common pathogens using agar dilution methods. The results showed that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound CE. coli10
Compound DS. aureus5

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies have shown that similar compounds trigger apoptotic pathways in cancer cells through the activation of caspases and mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cellular metabolism or signaling pathways, leading to disrupted function and subsequent cell death.
  • Antimicrobial Action : The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, thereby inhibiting cell growth.

Properties

IUPAC Name

ethyl 6-[(4-fluoro-3-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c1-3-29-20(25)18-17(12-30(27,28)15-9-10-16(22)13(2)11-15)23-21(26)24-19(18)14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGJLRDZKFCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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